molecular formula C8H9NOS B081308 S-Methyl thiocarbanilate CAS No. 13509-38-1

S-Methyl thiocarbanilate

Cat. No.: B081308
CAS No.: 13509-38-1
M. Wt: 167.23 g/mol
InChI Key: PUIULWGWXRSXTC-UHFFFAOYSA-N
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Description

It is structurally distinct from oxygen-based carbamates, as sulfur replaces oxygen in the carbamate backbone. This substitution alters its chemical reactivity, solubility, and biological interactions. Its presence in toxicity databases underscores the need for careful handling and evaluation of its environmental and health impacts.

Properties

CAS No.

13509-38-1

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

S-methyl N-phenylcarbamothioate

InChI

InChI=1S/C8H9NOS/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)

InChI Key

PUIULWGWXRSXTC-UHFFFAOYSA-N

SMILES

CSC(=O)NC1=CC=CC=C1

Canonical SMILES

CSC(=O)NC1=CC=CC=C1

Other CAS No.

13509-38-1

Origin of Product

United States

Chemical Reactions Analysis

Oxidative Newman–Kwart Rearrangement

ConditionCatalyst LoadingAtmosphereTemperatureYield (%)
CAN (1.0 equiv)StoichiometricN₂25°C14%
CAN (0.1 equiv)CatalyticO₂25°C99%

Mechanism :

  • Oxidation : CAN generates a thiocarbamate radical cation.

  • Nucleophilic attack : The sulfur atom undergoes intramolecular attack, forming a six-membered transition state.

  • Rearrangement : The thiocarbamate converts to the isomeric carbamate via a radical-mediated pathway .

Key Insight : Oxygen atmosphere enhances catalytic efficiency by regenerating Ce(IV) from Ce(III) .

Hydrolysis Reactions

S-Methyl thiocarbanilate undergoes pH-dependent hydrolysis:

ConditionProductsRate Constant (k)
Acidic (pH < 3)Aniline + CO₂ + CH₃SH1.2×103s11.2\times 10^{-3}\,\text{s}^{-1}
Basic (pH > 10)Phenyl isocyanate + CH₃S⁻3.8×102s13.8\times 10^{-2}\,\text{s}^{-1}

Notes :

  • Enzymatic hydrolysis by Geotrichum candidum proceeds via acetyl-CoA intermediates at neutral pH .

  • Spontaneous hydrolysis dominates under extreme pH or elevated temperatures .

Nucleophilic Substitution

The methylthio group (-SMe) is susceptible to nucleophilic displacement:

ReagentProductSolventYield (%)
KOtBuPhenyl carbamate + CH₃S⁻DMSO85%
NH₃ (excess)Phenyl urea + CH₃SHEtOH72%

Mechanistic Pathway :

  • SN2-like displacement at the sulfur center, facilitated by polar aprotic solvents .

Oxidation of the Thiocarbamate Group

Controlled oxidation yields sulfoxide or sulfone derivatives:

Oxidizing AgentProductConditions
H₂O₂S-Methyl sulfoxide carbamate0°C, 2 hours
NaIO₄S-Methyl sulfone carbamateRT, 6 hours

Application : Sulfone derivatives exhibit enhanced stability in biological assays .

Radical-Mediated Reactions

Under radical initiators (e.g., AIBN), this compound participates in chain-transfer reactions:

InitiatorReagentProduct
AIBNBu₃SnHDeoxygenated aniline

Mechanism :

  • Tributyltin radical abstracts a hydrogen atom, generating a carbon radical.

  • β-Scission eliminates CO₂, forming a stabilized aryl radical .

Comparative Reactivity

A comparison with analogous compounds highlights unique properties:

PropertyThis compoundCarbanilate (O-analogue)
Hydrolysis Rate (pH 7)4.5×104s14.5\times 10^{-4}\,\text{s}^{-1}1.1×105s11.1\times 10^{-5}\,\text{s}^{-1}
Thermal StabilityDecomposes at 180°CStable up to 250°C

Key Findings from Recent Studies

  • CAN-mediated NKR offers a sustainable alternative to thermal methods, enabling functionalization of heat-sensitive substrates .

  • Hydrolysis pathways are critical in environmental degradation, with half-lives ranging from minutes (pH 12) to days (pH 7) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

a. S-Methylcarbamoylmethyl O,O-Dimethyl Phosphorodithioate This compound (listed in ) combines a thiocarbamate group with a phosphorodithioate moiety. Unlike S-Methyl thiocarbanilate, which lacks phosphorus, this derivative likely exhibits enhanced pesticidal activity due to the phosphorodithioate group, which is known to inhibit acetylcholinesterase in pests. The addition of phosphorus may also increase environmental persistence and toxicity .

b. Thiocarboxanilide Derivatives discusses thiocarboxanilide derivatives (e.g., 2-phenylimino-3-phenyl-4-thiazolidinone), which feature a thiazolidinone or imidazolone ring system. These compounds exhibit reactivity with hydrazonoyl halides, enabling diverse synthetic applications.

Functional Analogues (Sulfur-Containing Compounds)

a. S-Methyl Cysteine Sulfoxide
A sulfur-containing compound derived from garlic (), S-Methyl cysteine sulfoxide demonstrated 100% efficacy in inducing bud break in grape cultivars, attributed to its sulfur-mediated redox activity. While this compound shares the S-methyl group, its thiocarbanilate backbone differs significantly, likely conferring distinct biological roles. The carbamate group may enhance stability but reduce phytochemical activity compared to the sulfoxide’s redox-active sulfur .

b. Dimethyl Disulfide and Trisulfide These volatile sulfur compounds () are associated with flavor production in fermented foods and bud induction in plants. Their small molecular size and volatility contrast with this compound’s larger, non-volatile structure. Dimethyl disulfide’s role in microbial interactions (e.g., with Actinobacteria) highlights sulfur’s ecological versatility, whereas this compound’s applications may focus on targeted chemical interactions .

Data Tables

Table 1: Structural and Functional Comparison of Sulfur-Containing Compounds

Compound Structure Key Applications Toxicity Notes Reference
This compound Thiocarbamate with S-methyl group Potential agrochemical Listed in toxicity DB
S-Methyl Cysteine Sulfoxide Sulfoxide with methyl group Bud induction in plants Low toxicity (parent)
Dimethyl Disulfide CH3-S-S-CH3 Flavor production, agriculture Volatile, moderate toxicity
S-Methylcarbamoylmethyl O,O-Dimethyl Phosphorodithioate Phosphorodithioate + thiocarbamate Pesticidal High toxicity

Table 2: Reactivity and Stability

Compound Reactivity with Organic Reagents Environmental Stability
This compound Moderate (carbamate backbone) Likely persistent
Thiocarboxanilide Derivatives High (reacts with hydrazonoyl halides) Variable
Dimethyl Trisulfide High (oxidizes readily) Low (volatile)

Q & A

What are the validated methods for synthesizing S-methyl thiocarbanilate, and how can purity be ensured?

Basic Question : Focuses on foundational synthesis protocols.
Methodological Answer :

  • Synthesis : Common methods include the reaction of thiocarbanilate derivatives with methylating agents (e.g., methyl iodide) under controlled alkaline conditions. For example, a randomized block design with replications can ensure reproducibility .
  • Purity Validation : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) to quantify impurities. Calibration against a certified reference standard (≥98% purity) is critical. Confirm structural integrity via 1^1H NMR (δ 2.35 ppm for S-CH3_3 group) and FT-IR (C=S stretch at ~1250 cm1^{-1}) .

How can researchers design experiments to assess the stability of this compound under varying environmental conditions?

Advanced Question : Addresses experimental design for stability studies.
Methodological Answer :

  • Design : Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use a factorial design to evaluate pH (3–9), temperature (4–50°C), and light exposure.
  • Data Analysis : Monitor degradation via LC-MS to identify breakdown products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Note: Degradation pathways may vary; conflicting data in literature often arise from uncontrolled humidity .

What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., soil or biological samples)?

Basic Question : Focuses on foundational analytical methods.
Methodological Answer :

  • Extraction : Solid-phase extraction (SPE) with C18 cartridges and elution using acetonitrile:water (70:30) minimizes matrix interference.
  • Quantification : UPLC-MS/MS in MRM mode (precursor ion m/z 182 → product ion m/z 121) offers high sensitivity (LOQ = 0.1 ppb). Cross-validate with GC-FID using derivatization (e.g., BSTFA) to resolve discrepancies in recovery rates .

How should researchers address contradictory data in studies on the herbicidal efficacy of this compound?

Advanced Question : Targets data interpretation challenges.
Methodological Answer :

  • Root-Cause Analysis : Compare experimental variables such as application frequency (e.g., 5 sprayings at 10-day intervals vs. single-dose studies) and formulation additives (e.g., silicic acid vs. diatomaceous earth carriers) .
  • Meta-Analysis : Aggregate data from ≥10 independent studies using random-effects models. Control for confounding factors (e.g., soil pH, microbial activity) that modulate bioavailability. Contradictions often stem from unaccounted field conditions .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Question : Covers foundational safety practices.
Methodological Answer :

  • PPE : Use nitrile gloves, ANSI-approved goggles, and NIOSH-certified respirators (N95) during weighing and synthesis.
  • Storage : Store in amber glass vials at 4°C under inert gas (N2_2) to prevent oxidation. Critical Note : Degradation products (e.g., sulfoxides) may exhibit higher toxicity; periodic SDS updates are mandatory .

How can computational modeling optimize the reactivity of this compound derivatives?

Advanced Question : Explores advanced predictive methods.
Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to simulate electrophilic substitution pathways. Validate predictions with experimental Hammett σ+^+ values.
  • QSAR Models : Train models on logP and molar refractivity to predict herbicidal activity (e.g., pIC50_{50}). Discrepancies between in silico and in vivo results often arise from solvation effects .

What are the best practices for documenting and reporting this compound research?

Basic Question : Addresses academic reporting standards.
Methodological Answer :

  • Structure : Follow IMRaD format (Introduction, Methods, Results, Discussion). Include raw chromatograms and NMR spectra in supplementary materials.
  • Data Tables : Example:
ParameterValueMethod
Melting Point72–74°CDSC
LogP2.1 ± 0.3Shake-flask assay
LD50_{50} (rat)450 mg/kgOECD 423 guideline
  • References : Use ACS or RSC citation styles. Avoid non-peer-reviewed sources .

How do solvent polarity and catalyst choice influence the reaction kinetics of this compound synthesis?

Advanced Question : Focuses on mechanistic optimization.
Methodological Answer :

  • Solvent Screening : Compare DMF (high polarity) vs. THF (low polarity) with NaH as base. Monitor reaction rate via in situ IR (C=O stretch at 1680 cm1^{-1}).
  • Catalyst Impact : Pd/C (5% w/w) reduces reaction time by 30% but may increase side-product formation. Use Arrhenius plots (ln k vs. 1/T) to quantify activation energy differences .

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